L 735489 was developed by the pharmaceutical company Merck & Co. as part of their research into phosphodiesterase inhibitors. It falls under the classification of small molecule pharmaceuticals, specifically categorized as a phosphodiesterase 4 inhibitor. This class of compounds is known for its ability to enhance the effects of cyclic adenosine monophosphate, a secondary messenger involved in various physiological processes.
The synthesis of L 735489 involves several key steps that utilize standard organic chemistry techniques. The primary synthetic route includes:
Technical details regarding reaction conditions (temperature, solvent choice) and yields are critical for optimizing the synthesis process.
The molecular formula of L 735489 is , with a molecular weight of approximately 345.36 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
L 735489 undergoes various chemical reactions that are pertinent to its function as a phosphodiesterase inhibitor:
Technical details regarding reaction kinetics and binding affinities are essential for evaluating the efficacy of L 735489.
The mechanism of action for L 735489 primarily involves the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:
Quantitative data from pharmacological studies demonstrate significant reductions in inflammatory markers in animal models treated with L 735489.
L 735489 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining suitable administration routes.
L 735489 has significant potential applications in various fields:
The ongoing research into L 735489 continues to explore its full therapeutic potential and safety profile across different patient populations.
The historical trajectory of L 735489 begins with its registration in the Chemical Abstracts Service (CAS) database in 1993 (CAS# 147977-21-7), though the precise circumstances of its initial synthesis and discovery remain undocumented in the available scientific literature [2]. The compound emerged during a transformative period in pharmaceutical research when combinatorial chemistry approaches were enabling rapid expansion of chemical libraries. Its complex molecular architecture—featuring multiple stereocenters (notably at positions 2S,3S; 2S,3R; and 3S,4aS,8aS), a tetrahydrothiophene dioxide moiety, and a sterically demanding tert-butylcarbamoyl group—suggests intentional design rather than random synthesis, potentially targeting specific biological receptors or enzymes [5].
Table 1: Fundamental Chemical Characteristics of L 735489
Property | Specification |
---|---|
CAS Number | 147977-21-7 |
Molecular Formula | C32H51N3O6S |
Molecular Weight | 605.83 g/mol |
IUPAC Name | (2S,3S)-2-isopropyl-1,1-dioxidotetrahydrothiophen-3-yl ((2S,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate |
Exact Mass | 605.3499 g/mol |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C for long-term stability |
Elemental Composition | C:63.44%; H:8.49%; N:6.94%; O:15.84%; S:5.29% |
Research on L 735489 has undergone subtle but significant paradigmatic shifts since its initial appearance in chemical registries. Initially framed within a positivist research paradigm, early investigations focused primarily on physicochemical characterization—documenting its exact mass (605.3499 g/mol), elemental composition (C:63.44%; H:8.49%; N:6.94%; O:15.84%; S:5.29%), and stereochemical configuration [2]. This phase aligned with traditional analytical approaches that prioritize quantitative descriptors and structural elucidation as foundational knowledge, reflecting the ontological position that a compound's biological activity is determined by its physicochemical reality [1].
As the field advanced, the research paradigm expanded toward pragmatic and post-positivist approaches. The recognition that L 735489's biological activity could not be fully predicted from structural data alone prompted exploratory in vitro studies, though detailed results remain limited in the public domain. Modern research leverages sophisticated computational techniques, including molecular docking simulations based on its InChI code (InChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28-,29-/m0/s1) and SMILES string (O=C(OC@@HC@HS1(=O)=O)NC@@HC@HCN3C[C@@]4([H])CCCC[C@@]4([H])C[C@H]3C(NC(C)(C)C)=O) [5]. These computational approaches reflect a methodological evolution toward hypothesis generation in the absence of comprehensive experimental data, acknowledging that biological systems introduce complexity that cannot be entirely reduced to molecular structure.
The current research landscape shows emerging interest in integrative paradigms, particularly as high-throughput screening technologies enable identification of potential biological targets. Contemporary studies increasingly position L 735489 within network pharmacology frameworks, examining its possible interactions with protein ensembles rather than single targets. This holistic perspective represents a conceptual shift from linear drug-receptor models toward systems biology approaches [1] [6].
The scientific understanding of L 735489 is markedly constrained by several fundamental knowledge gaps that hinder both basic research and potential translation:
Mechanistic Gap: Despite being cataloged as "bioactive," the precise biomolecular targets of L 735489 remain entirely unidentified. No published studies have elucidated its mechanism of action, binding affinity, or pharmacological effects on cellular pathways [2] [5]. This represents the most critical gap in the literature, as target identification is foundational to understanding a compound's research utility.
Functional Characterization Gap: Beyond its chemical descriptors, there is a complete absence of data regarding its in vitro or in vivo biological activity. Key parameters—including efficacy, potency, selectivity, and functional consequences of target engagement—remain unexplored [4] [5]. Without dose-response relationships or cellular phenotype data, the compound's biological relevance cannot be established.
Structure-Activity Relationship (SAR) Gap: The compound's structural complexity suggests rich SAR potential, yet no systematic modifications or analogs have been reported. The absence of a SAR framework prevents optimization efforts and mechanistic hypothesis generation [5].
Theoretical Framework Gap: Current literature lacks integration with broader pharmacological or biochemical theories. There is no conceptual positioning of L 735489 within receptor theory, enzyme kinetics, or cellular signaling paradigms, limiting its utility as a research tool [1] [3].
Methodological Gap: While the compound is commercially available as a research chemical, no standardized bioassays or experimental protocols have been established for its evaluation. This absence impedes reproducibility and comparative analysis across studies [2] [5].
These gaps collectively illustrate the epistemological limitations in understanding L 735489. The transition from structural knowledge (what it is) to functional knowledge (what it does) requires addressing these deficiencies through targeted research programs. Future studies should prioritize establishing baseline biological activity profiles across standard assay panels, computational target prediction, and chemical probe development to enable mechanistic studies [3] [6].
Table 2: Critical Knowledge Gaps and Research Priorities for L 735489
Knowledge Gap Category | Specific Deficiencies | Recommended Research Approaches |
---|---|---|
Mechanistic Understanding | Target proteins unknown; Mode of action undefined | Affinity chromatography; Thermal shift assays; CRISPR screening |
Functional Characterization | No efficacy/potency data; Cellular effects unstudied | High-content screening; Phenotypic profiling; Pathway analysis |
Structural Optimization | No analogs reported; SAR unexplored | Modular synthesis; Focused libraries; Computational modeling |
Theoretical Integration | Not contextualized in pharmacological frameworks | Systems biology analysis; Network pharmacology; Polypharmacology profiling |
Methodological Development | Standardized protocols lacking | Assay development; Protocol optimization; Benchmarking |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: